molecular formula C20H21NO2S B2979868 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide CAS No. 2034610-63-2

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide

Cat. No. B2979868
CAS RN: 2034610-63-2
M. Wt: 339.45
InChI Key: ZQUSYLFSGFGPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide, also known as BPAM, is a chemical compound that has gained significant attention in the field of scientific research. BPAM is a thioamide derivative that has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Plant Chemical Defense Mechanisms

The compound’s controlled hydroxylations play a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (such as those found in wild tobacco Nicotiana attenuata) leads to severe autotoxicity symptoms. These symptoms arise due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the same diterpenes that cause autotoxicity also serve as potent defenses against herbivores. By inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products, plants can avoid self-toxicity while gaining effective protection against herbivores .

Chemical Biology and Metabolism Studies

Researchers could use this compound as a tool to study metabolic pathways, enzyme interactions, and cellular responses. Its unique structure provides an opportunity to explore fundamental biological processes.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-15(11-18-12-17-9-5-6-10-19(17)23-18)21-20(22)14-24-13-16-7-3-2-4-8-16/h2-10,12,15H,11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSYLFSGFGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide

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